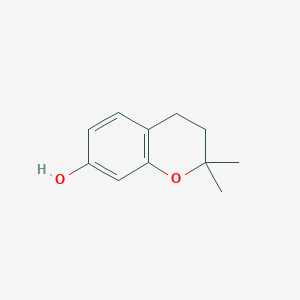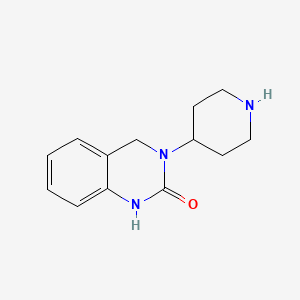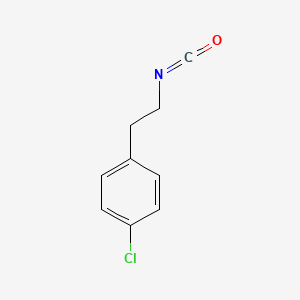
1-Chloro-4-(2-isocyanatoethyl)benzene
描述
1-Chloro-4-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C₉H₈ClNO. It is also known as p-Chlorophenethyl isocyanate. This compound features a benzene ring substituted with a chlorine atom and an isocyanatoethyl group. It is used in various chemical reactions and industrial applications due to its reactive isocyanate group.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-isocyanatoethyl)benzene can be synthesized through the reaction of 1-chloro-4-(2-aminomethyl)benzene with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve low temperatures to control the reactivity of phosgene.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene.
化学反应分析
Types of Reactions
1-Chloro-4-(2-isocyanatoethyl)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
Addition reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines, alcohols, and water, forming ureas, urethanes, and carbamic acids, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Addition reactions: Reagents include primary and secondary amines, alcohols, and water. These reactions typically occur at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic substitution: Products include substituted benzene derivatives.
Addition reactions: Products include ureas, urethanes, and carbamic acids.
科学研究应用
1-Chloro-4-(2-isocyanatoethyl)benzene is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a reagent for modifying biomolecules, such as proteins, through the formation of stable urea linkages.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
作用机制
The mechanism of action of 1-chloro-4-(2-isocyanatoethyl)benzene involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules. The molecular targets include compounds with active hydrogen atoms, such as amines and alcohols.
相似化合物的比较
Similar Compounds
1-Chloro-4-(2-aminomethyl)benzene: Similar structure but contains an amino group instead of an isocyanate group.
1-Chloro-4-(2-hydroxyethyl)benzene: Contains a hydroxyethyl group instead of an isocyanatoethyl group.
1-Chloro-4-(2-methoxyethyl)benzene: Contains a methoxyethyl group instead of an isocyanatoethyl group.
Uniqueness
1-Chloro-4-(2-isocyanatoethyl)benzene is unique due to its isocyanate group, which imparts high reactivity towards nucleophiles. This makes it valuable in applications requiring the formation of stable covalent bonds, such as in polymer cross-linking and biomolecule modification.
属性
IUPAC Name |
1-chloro-4-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGOQTFPJKUOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496146 | |
| Record name | 1-Chloro-4-(2-isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55121-08-9 | |
| Record name | 1-Chloro-4-(2-isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


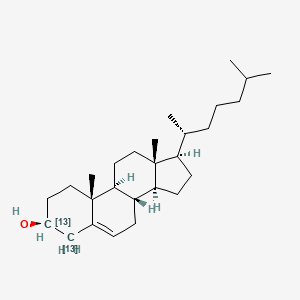
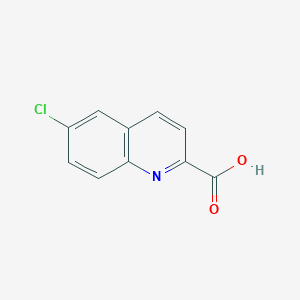

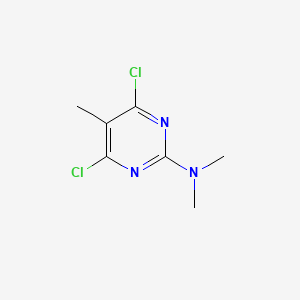
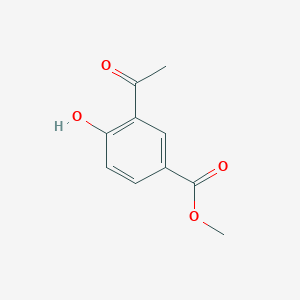

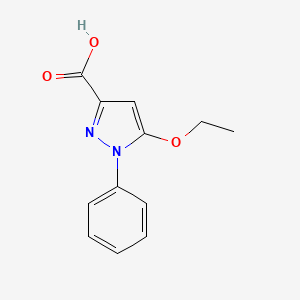
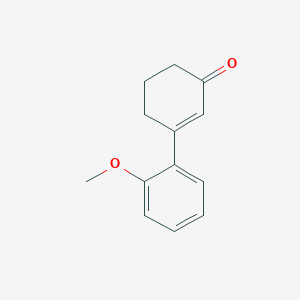
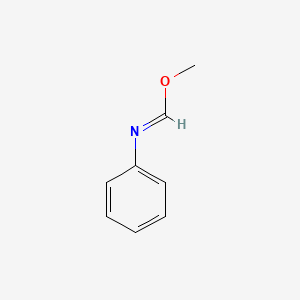
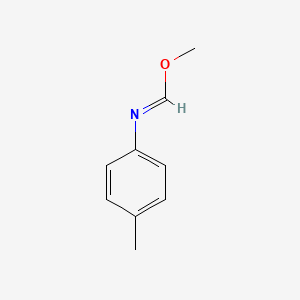
![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)

